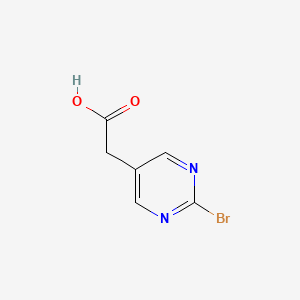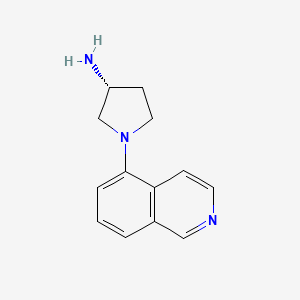
N-Cyclopropyl-9-(prop-2-en-1-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Allyl-N-cyclopropyl-9H-purin-6-amine: is a heterocyclic compound with the molecular formula C11H13N5 and a molecular weight of 215.25 g/mol . It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allyl-N-cyclopropyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method includes the reaction of 9H-purin-6-amine with allyl bromide and cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 9-Allyl-N-cyclopropyl-9H-purin-6-amine are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Allyl-N-cyclopropyl-9H-purin-6-amine can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids , while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9-Allyl-N-cyclopropyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can be used to investigate the mechanisms of enzyme inhibition and the binding properties of purine derivatives .
Medicine: Its structure can be modified to develop new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 9-Allyl-N-cyclopropyl-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also intercalate into DNA, disrupting the normal function of genetic material . The specific pathways involved depend on the biological context and the modifications made to the compound.
Comparison with Similar Compounds
- 9-Allyl-9H-purin-6-amine
- N-benzyl-9H-purin-6-amine
- 9-Sulfonyl-9H-purin-6-amine
Comparison:
- 9-Allyl-9H-purin-6-amine: Similar in structure but lacks the cyclopropyl group, which may affect its binding properties and reactivity.
- N-benzyl-9H-purin-6-amine: Contains a benzyl group instead of an allyl group, leading to different chemical and biological properties.
- 9-Sulfonyl-9H-purin-6-amine: Features a sulfonyl group, which significantly alters its reactivity and potential applications .
Uniqueness: The presence of both allyl and cyclopropyl groups in 9-Allyl-N-cyclopropyl-9H-purin-6-amine makes it unique among purine derivatives. These groups confer distinct chemical properties, making it a valuable compound for research and development .
Properties
CAS No. |
648881-72-5 |
|---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-cyclopropyl-9-prop-2-enylpurin-6-amine |
InChI |
InChI=1S/C11H13N5/c1-2-5-16-7-14-9-10(15-8-3-4-8)12-6-13-11(9)16/h2,6-8H,1,3-5H2,(H,12,13,15) |
InChI Key |
OSEYUZXWMJUWGU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=NC2=C(N=CN=C21)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)





![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)


![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)
![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)


![3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11886746.png)
